The Physicochemical and Synthetic Profiling of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid: A Privileged Scaffold for MALT1 Inhibitor Development
The Physicochemical and Synthetic Profiling of 5-Bromo-4-nitro-1H-indazole-3-carboxylic Acid: A Privileged Scaffold for MALT1 Inhibitor Development
Executive Summary
In modern drug discovery, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid (CAS 865886-79-9) has emerged as a highly privileged, multi-functional scaffold[1]. Its unique substitution pattern—a reactive C3-carboxylic acid, an electron-withdrawing C4-nitro group, and a cross-coupling-ready C5-bromine—makes it an ideal precursor for synthesizing complex indazole derivatives.
Currently, this molecule is a critical intermediate in the development of small-molecule inhibitors targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[2]. MALT1 is a paracaspase and a central driver in the NF-κB signaling pathway, making it a highly sought-after target for the treatment of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), as well as various inflammatory and autoimmune disorders[3]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, mechanistic utility, and self-validating synthetic workflows associated with this specific indazole scaffold.
Physicochemical Profiling & Molecular Causality
Understanding the physicochemical properties of 5-bromo-4-nitro-1H-indazole-3-carboxylic acid is essential for predicting its reactivity, solubility, and behavior in synthetic workflows. The strongly electron-withdrawing nitro group at the C4 position significantly perturbs the electronic landscape of the entire indazole core.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Synthetic Relevance |
| CAS Number | 865886-79-9 | Unique identifier for the free acid form[1]. |
| Molecular Formula | C8H4BrN3O4 | Defines the exact atomic composition[1]. |
| Molecular Weight | 286.04 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5[4]. |
| Topological Polar Surface Area | ~111.8 Ų | High polarity restricts blood-brain barrier (BBB) permeability, ideal for peripheral targets like MALT1. |
| Hydrogen Bond Donors | 2 (COOH, Indazole NH) | Essential for establishing key binding interactions within the target protease active site. |
| Hydrogen Bond Acceptors | 6 (COOH, NO2, Indazole N) | Facilitates robust interaction with solvent and target protein scaffolding. |
| Predicted pKa (COOH) | ~2.5 - 3.5 | Highly acidic due to the strong inductive and resonance electron-withdrawing effects of the adjacent C4-nitro group. |
| SMILES | O=C(O)c1nnc2c1c(=O)c(Br)cc2 | Structural string for computational modeling and QSAR studies[4]. |
Causality Insight: The unusually low pKa of the C3 carboxylic acid necessitates the use of highly efficient coupling reagents (e.g., HATU) during amidation. The carboxylate anion is highly stabilized by the electron-deficient indazole ring, making it a poor nucleophile. Strong activation is required to drive the reaction forward and prevent the epimerization of sensitive chiral amines.
Mechanistic Grounding: MALT1 Protease and NF-κB Signaling
The functionalized derivatives of this indazole scaffold are specifically designed to inhibit MALT1[2]. Upon T-cell or B-cell receptor activation, MALT1 forms the CBM complex alongside CARD11 and BCL10. Operating as a cysteine protease, MALT1 cleaves inhibitory substrates (such as A20, CYLD, and RelB), thereby disinhibiting the NF-κB pathway and promoting cell survival and proliferation[5].
Fig 1. MALT1 protease activation via CBM complex and indazole-targeted inhibition.
Strategic Synthetic Workflows: The Logic of Late-Stage Functionalization
When designing a synthetic route utilizing 5-bromo-4-nitro-1H-indazole-3-carboxylic acid, the sequence of functionalization is strictly dictated by the electronic effects of the substituents[3].
The Causality of Sequence :
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C3 Amidation : Performed first to protect the carboxylic acid and establish the core amide pharmacophore required for active site binding.
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C5 Suzuki-Miyaura Coupling : The C4-nitro group is highly electron-withdrawing, which activates the adjacent C5-CBr bond toward oxidative addition by the Palladium catalyst. If the nitro group were reduced to an amine first, its electron-donating nature would severely deactivate the C-Br bond, stalling the cross-coupling.
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C4 Nitro Reduction : Performed last, converting the nitro group to an amine, which can then be further functionalized (e.g., converted to a sulfonamide) to complete the MALT1 inhibitor structure[2].
Fig 2. Sequential late-stage functionalization of the indazole-3-carboxylic acid scaffold.
Self-Validating Experimental Protocols
The following step-by-step methodologies provide a robust, self-validating system for the sequential functionalization of this scaffold, ensuring high fidelity and reproducibility.
Protocol 1: Amide Coupling at C3
Objective : To establish the core amide pharmacophore while preventing epimerization of sensitive amine coupling partners. Procedure :
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Dissolve 5-bromo-4-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere[3].
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to deprotonate the carboxylic acid and neutralize any amine hydrochlorides.
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Cool the mixture to 0 °C and portion-wise add HATU (1.2 equiv). Causality: Cooling minimizes the formation of unreactive uronium byproducts and controls the exothermic activation step.
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Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation System : Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 284/286 [M-H]-) is fully consumed. Quench with water to precipitate the product; successful coupling is visually validated by the formation of a dense solid suspension.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Objective : To install the aryl/heteroaryl motif at C5, exploiting the activating effect of the C4-nitro group. Procedure :
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In a Schlenk flask, combine the C3-amide intermediate (1.0 equiv), the desired boronic acid/pinacol ester (1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
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Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides steric bulk that facilitates the reductive elimination step, while the electron-withdrawing C4-nitro group accelerates the initial oxidative addition into the C5-Br bond.
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Heat the mixture to 90 °C for 6 hours under nitrogen. Self-Validation System : Perform TLC (Hexanes/EtOAc). The highly conjugated cross-coupled product will exhibit a distinct Rf shift and intense UV activity at 254 nm compared to the starting material.
Protocol 3: Chemoselective Reduction of C4-Nitro to Amine
Objective : To reduce the C4-nitro group to an aniline derivative without causing hydrodehalogenation of other potential halogenated substituents. Procedure :
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Suspend the C5-coupled intermediate (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).
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Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv). Causality: The Fe/NH₄Cl system provides a mild, chemoselective reduction environment. Unlike Palladium-catalyzed hydrogenation (Pd/C, H₂), this method guarantees that newly installed aryl-chlorides or fluorides from Step 2 remain perfectly intact.
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Reflux the mixture at 80 °C for 3 hours. Self-Validation System : The reaction progress is visibly validated by a color transition from deep yellow/orange (characteristic of the nitro-aromatic system) to a pale yellow or colorless solution (the aniline product). Filter through Celite to remove iron oxides; the product mass is confirmed via LC-MS (shift of -30 Da corresponding to the NO₂ → NH₂ transition).
References
- US Patent US20240150365A1. "Pyridinylsulfonamide compounds and their use in therapy".
- US Patent US20240150321A1. "Pyrazolylsulfonamide compounds and their use in therapy".
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 3. US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
- 4. 1403767-11-2|Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]
